molecular formula C26H29NO4 B2396003 2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid CAS No. 2253632-23-2

2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid

Cat. No.: B2396003
CAS No.: 2253632-23-2
M. Wt: 419.521
InChI Key: NXZSSFSXMZPHMK-UHFFFAOYSA-N
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Description

2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid is a synthetic amino acid derivative featuring a fused octahydroisoquinoline scaffold protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely employed in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The octahydroisoquinoline core introduces conformational rigidity, which can enhance peptide stability and influence binding interactions in therapeutic applications.

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c28-25(29)14-17-9-10-19-15-27(12-11-18(19)13-17)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24H,9-16H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZSSFSXMZPHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCC2CC1CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid (CAS Number: 2253632-23-2) is a complex organic compound known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H29NO4C_{26}H_{29}NO_{4} with a molecular weight of 419.5 g/mol. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group attached to an isoquinoline derivative. The unique configuration of this compound is believed to contribute to its biological properties.

Research indicates that the compound may exhibit neuroprotective effects. It has been suggested that it can inhibit tissue swelling in astroglial cells, which is crucial in conditions like cerebral edema. In vitro studies show that the (R)-(+)-form is significantly more effective than the (S)-(-)-form in reducing cell swelling .

Pharmacological Effects

  • Neuroprotection : The compound has been investigated for its potential in treating cerebral edema and other neurological disorders. The inhibition of astrocytic swelling suggests a role in protecting neuronal integrity during pathological conditions.
  • Anti-inflammatory Properties : Preliminary studies indicate that the compound might modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
  • Antioxidant Activity : There is emerging evidence that compounds with similar structures exhibit antioxidant properties, which may contribute to their neuroprotective effects.

Case Studies

StudyObjectiveFindings
Study on Neuroprotection in RatsTo evaluate the effectiveness of the compound in reducing cerebral edemaThe (R)-(+)-form demonstrated superior efficacy compared to the (S)-(-)-form in reducing brain tissue swelling .
In vitro Analysis of Astrocytic ResponseInvestigating cellular responses to the compoundSignificant reduction in astrocyte swelling was observed, indicating potential therapeutic benefits in neuroinflammatory conditions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other isoquinoline derivatives:

CompoundStructureBiological Activity
DPOFA (related compound)Contains similar Fmoc groupEffective in reducing astrocytic swelling; stereoselectivity noted .
Other Isoquinoline DerivativesVaries widely depending on substituentsSome exhibit neuroprotective and anti-inflammatory effects but require further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Applications
Target Compound : 2-[2-(Fmoc)-octahydroisoquinolin-6-yl]acetic acid C₂₈H₃₁NO₄ ~445.56 g/mol Not explicitly listed Octahydroisoquinoline backbone, Fmoc-protected amine, acetic acid side chain Peptide synthesis, conformational studies
2-[4-(Fmoc)piperazin-1-yl]acetic acid C₂₂H₂₄N₂O₄ 380.44 g/mol 180576-05-0 Piperazine ring, Fmoc-protected amine, acetic acid linker Linker in bioconjugation, SPPS
(R)-2-(2-Fmoc-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid C₂₈H₂₇NO₄ 441.53 g/mol Not explicitly listed Tetrahydroisoquinoline scaffold, chiral center at C3, Fmoc protection Pharmaceutical intermediates, chiral peptide design
3-((Fmoc-amino)oxetane-3-carboxylic acid C₂₀H₁₉NO₅ 353.37 g/mol 1380327-56-9 Oxetane ring, Fmoc-protected amine, carboxylic acid group Stabilization of peptide tertiary structures
2-((2-Fmoc-amino)ethyl)amino)acetate hydrochloride C₂₁H₂₃ClN₂O₄ 408.87 g/mol 882847-32-7 Ethylenediamine backbone, Fmoc protection, ester functionality Prodrug synthesis, hydrophilic modification

Structural and Functional Analysis:

Backbone Rigidity: The target compound’s octahydroisoquinoline core provides greater conformational restriction compared to piperazine or oxetane analogs. This rigidity is advantageous in designing peptides with enhanced metabolic stability and target selectivity. Tetrahydroisoquinoline analogs (e.g., ) exhibit partial saturation, offering intermediate flexibility between fully aromatic and octahydro systems.

Synthetic Utility :

  • Fmoc-piperazine derivatives (e.g., ) are often used as bifunctional linkers due to their symmetrical amine groups, enabling dual conjugation in drug delivery systems.
  • The oxetane-containing analog is prized for improving aqueous solubility and reducing torsional strain in peptides.

Pharmaceutical Relevance: Tetrahydroisoquinoline derivatives (e.g., ) are prevalent in kinase inhibitors and opioid analogs, leveraging their planar aromaticity for target engagement. The target compound’s octahydro structure may reduce off-target interactions while maintaining affinity.

Research Findings and Data

  • Stability : Fmoc groups are labile under piperidine treatment (20% in DMF), a standard deprotection step in SPPS .

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